Hexapradol
Description
Hexapradol (CAS: 15599-37-8) is a pharmacologically active compound with conflicting classifications across sources. categorizes it as an antidepressant , while describes it as a "new antiulcer drug with cytoprotective action" . However, its inclusion in psychoactive substance lists () and its structural similarity to psychostimulants like pipradrol suggest a primary role in central nervous system (CNS) modulation . The ambiguity in its classification underscores the need for further research to clarify its therapeutic applications.
Properties
CAS No. |
15599-37-8 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-amino-1,1-diphenylheptan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-2-3-6-15-18(20)19(21,16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14,18,21H,2-3,6,15,20H2,1H3 |
InChI Key |
ZVRZJTRBWTVKOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Canonical SMILES |
CCCCCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hexapradol |
Origin of Product |
United States |
Preparation Methods
Hexapradol can be synthesized through various methods. One common synthetic route involves the reaction of benzophenone with an appropriate Grignard reagent to form a tertiary alcohol, which is then aminated to yield this compound . The reaction conditions typically involve the use of solvents like ether and the presence of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Hexapradol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary alcohols.
Substitution: This compound can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a psychostimulant, it has been explored for its effects on the central nervous system.
Biology: Its cytoprotective properties make it a candidate for research in cell protection and antiulcer treatments.
Medicine: Although never marketed, Hexapradol’s potential therapeutic effects have been investigated in preclinical studies.
Mechanism of Action
The mechanism by which Hexapradol exerts its effects involves its interaction with the central nervous system. It is believed to act as a psychostimulant by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine . The exact molecular targets and pathways involved in its action are not fully understood, but it is thought to modulate the activity of neurotransmitter receptors and transporters.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Hexapradol belongs to the benzhydryl chemical family, sharing structural motifs with compounds like pipradrol and deoxypipradol (). These molecules typically feature a diphenylmethyl group linked to a piperidine or pyrrolidine ring, which is critical for their CNS activity .
Table 1: Structural Comparison
Pharmacological Profiles
Mechanism of Action
- Pipradrol: Well-characterized as a psychostimulant, inhibiting dopamine and norepinephrine reuptake .
- Deoxypipradol : Structurally similar to pipradrol but with reduced potency and shorter duration of action .
Therapeutic Indications
Table 2: Pharmacodynamic Comparison
| Compound | Primary Indication | Mechanism | Abuse Potential |
|---|---|---|---|
| This compound | Undefined (CNS/antiulcer) | Putative dopamine modulation | Unknown |
| Pipradol | ADHD/Narcolepsy | Dopamine/Norepinephrine RI | High |
| Deoxypipradol | Experimental | Dopamine modulation | Low |
Pharmacokinetic and Clinical Data
This compound
Pipradrol
- Absorption : Rapid oral absorption; peak plasma levels in 1–2 hours.
- Metabolism : Hepatic, via cytochrome P450 enzymes.
- Elimination : Renal excretion; half-life ~6–8 hours.
Deoxypipradol
- Limited pharmacokinetic data due to its experimental status.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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